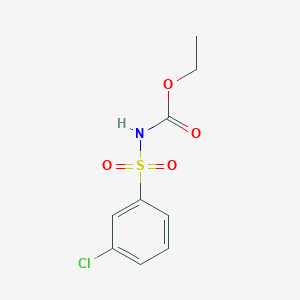
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the production of pharmaceuticals and agrochemicals. This compound features a sulfonyl group attached to a chlorobenzene ring, which is further linked to an ethyl carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
3-chlorobenzenesulfonyl chloride+ethyl carbamatebaseethyl (3-chlorobenzene-1-sulfonyl)carbamate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides or thiol derivatives.
Hydrolysis: 3-chlorobenzenesulfonic acid and ethylamine.
Oxidation: Chlorobenzenesulfonic acid derivatives.
Reduction: Reduced aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl (3-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying sulfonamide-binding proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with nucleophilic sites on target molecules. The sulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of covalent bonds. This mechanism is particularly relevant in its role as a protecting group for amines, where it temporarily masks the amine functionality during synthetic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with the chlorine atom in the para position.
Ethyl (3-bromobenzene-1-sulfonyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfonyl and carbamate functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
63924-84-5 |
|---|---|
Fórmula molecular |
C9H10ClNO4S |
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
ethyl N-(3-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
WZXLGZKCZDOLEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)




![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)



![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)
![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
